methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate

Description

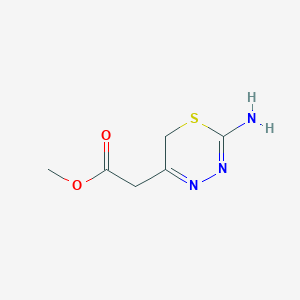

Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate is a heterocyclic organic compound featuring a 1,3,4-thiadiazine core substituted with an amino group at position 2 and a methyl ester-linked acetate moiety at position 5. Its molecular formula is C₆H₉N₃O₂S, with a molar mass of approximately 187.22 g/mol.

The amino group enhances hydrogen-bonding capacity, while the ester moiety allows tunable lipophilicity, critical for membrane permeability and bioavailability.

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate |

InChI |

InChI=1S/C6H9N3O2S/c1-11-5(10)2-4-3-12-6(7)9-8-4/h2-3H2,1H3,(H2,7,9) |

InChI Key |

GXAQHSWDFQYXRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NN=C(SC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate typically involves the reaction of 4-bromo-2-methyl-3-oxobutan-2-yl carbamate with thiosemicarbazide and carbonothioic dihydrazide . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . This method yields the desired thiadiazine derivative in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiadiazine derivatives.

Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Materials Science: The unique properties of the thiadiazine ring make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, making it a potential anticancer agent . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (2-Amino-6H-1,3,4-thiadiazin-5-yl)acetate

- Molecular Formula : C₇H₁₁N₃O₂S

- Molar Mass : 201.25 g/mol

- Key Differences: The ethyl ester group introduces a longer alkyl chain compared to the methyl ester, increasing molecular weight by ~14 g/mol.

- Applications : Used as a herbicide precursor, suggesting similar agrochemical utility for the methyl analog .

Ethyl 2-Benzamido-6H-1,3,4-thiadiazine-5-acetate

- Molecular Formula : C₁₅H₁₆N₄O₃S (estimated)

- Molar Mass : ~332.38 g/mol

- Key Differences: Substitution of the amino group with a benzamido moiety adds bulk and lipophilicity. The benzamido group may improve binding to hydrophobic enzyme pockets, altering biological activity compared to the parent amino derivative .

- Implications : Increased steric hindrance could reduce reactivity but prolong environmental persistence in herbicide applications.

5-(4-Chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl Amide Derivatives

- Example : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide

- Molecular Formula : C₁₈H₁₄ClN₅OS (estimated)

- Molar Mass : ~391.85 g/mol

- Key Differences: The 4-chloro-phenyl substituent introduces electron-withdrawing effects, stabilizing the thiadiazine ring.

- Applications : Such derivatives are synthesized for agrochemical or pharmaceutical screening, leveraging electronic modulation for targeted activity .

Hydrochloride Salts of Thiadiazine Acetates

- Example: Hydrochloride of ethyl 2-amino-6H-1,3,4-thiadiazine-5-acetate

- Key Differences :

- Salt formation improves water solubility, critical for formulation in aqueous herbicides or injectable drugs.

- Ionic interactions may enhance stability during storage.

Comparative Data Table

Research Findings and Implications

- Synthetic Methods : Coupling reagents like HOBt and EDC are used to synthesize thiadiazine amides , suggesting analogous routes for methyl/ethyl esters.

- Structure-Activity Relationships (SAR) :

- Applications: Amino-thiadiazine acetates are leveraged in herbicides, with substituent choice balancing efficacy, environmental persistence, and solubility .

Biological Activity

Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a thiadiazine ring, which is known for its ability to interact with various biological targets. The molecular formula is , and it exhibits properties that make it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound can inhibit bacterial growth effectively, making it a promising candidate for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have shown that the compound exhibits cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HEPG-2) cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 30 |

| HEPG-2 | 25 |

The mechanism of action appears to involve apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell proliferation.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It has been identified as an inhibitor of beta-site amyloid precursor protein cleaving enzyme (BACE1), which is crucial in Alzheimer's disease pathology. In vitro assays have shown that this compound can reduce amyloid-beta peptide levels:

| Assay | Effect |

|---|---|

| BACE1 Inhibition | IC50 = 12 µM |

| Reduction in Amyloid-beta | 45% at 10 µM |

These findings support its potential application in treating neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in ACS Omega evaluated various derivatives of thiadiazine compounds and highlighted the superior antimicrobial activity of this compound compared to traditional antibiotics .

- Cytotoxicity Against Cancer Cells : Research conducted by MDPI demonstrated that thiadiazine derivatives exhibited significant cytotoxicity against MCF-7 cells with mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotection : In a recent investigation into neuroprotective agents, this compound was shown to significantly inhibit BACE1 activity and reduce amyloid plaque formation in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.